

Spectroscopic analysis of Triricinolein (NMR, IR, Mass Spec)

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Spectroscopic Analysis of Triricinolein: A Technical Guide

Introduction

Triricinolein is the primary triglyceride component of castor oil, making up approximately 81% of its composition.[1][2] It is a triglyceride of ricinoleic acid. This technical guide provides an indepth analysis of triricinolein using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The unique structure of triricinolein, characterized by a hydroxyl group on each of its three fatty acid chains, gives rise to distinct spectral features. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile biomolecule.

Molecular Structure

Triricinolein is a triglyceride with the chemical formula C₅₇H₁₀₄O₉ and a molecular weight of 933.4 g/mol .[3][4] The structure consists of a glycerol backbone esterified with three ricinoleic acid molecules. Ricinoleic acid is an 18-carbon monounsaturated fatty acid with a hydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **triricinolein**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **triricinolein**. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for **Triricinolein** (Triglyceride of Ricinoleic Acid)

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.25	m	CH ₂ -O-CO
4.28, 4.13	dd	sn-1,3 CH ₂
5.39	m	sn-2 CH
2.31	t	α-CH ₂ (C2)
1.62	m	β-CH ₂ (C3)
1.30	m	-(CH ₂)n-
0.88	t	Terminal CH₃
5.48-5.41	m	Olefinic CH=CH
3.63	m	СН-ОН
2.22	t	Allylic CH ₂ (C8)
2.04	m	Allylic CH ₂ (C11)
1.46	m	CH ₂ adjacent to CH-OH (C13)

Data inferred from ¹H NMR spectra of triglycerides of ricinoleic acid.[5]

Table 2: 13C NMR Spectroscopic Data for Triricinolein



Chemical Shift (δ) ppm	Assignment
173.3-172.8	Ester Carbonyl (C1)
133.0-125.0	Olefinic Carbons (C9, C10)
71.5	CH-OH (C12)
68.9	sn-2 CH
62.1	sn-1,3 CH ₂
36.6	CH₂ adjacent to CH-OH (C11)
34.2-34.0	α-CH ₂ (C2)
31.8-22.6	-(CH ₂)n-
14.1	Terminal CH₃

Data inferred from ¹³C NMR spectra of triglycerides of ricinoleic acid.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **triricinolein**. The spectrum is characterized by the presence of ester, hydroxyl, and alkene groups.

Table 3: FT-IR Spectroscopic Data for Triricinolein

Wavenumber (cm ^{−1})	Assignment
~3400 (broad)	O-H stretching (hydroxyl group)
~3010	=C-H stretching (alkene)
2926, 2854	C-H stretching (alkane)
~1745	C=O stretching (ester)
~1650	C=C stretching (alkene)
~1160	C-O stretching (ester)



Data is characteristic for castor oil, of which **triricinolein** is the main component.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **triricinolein**.

Table 4: Mass Spectrometry Data for Triricinolein

m/z	lon
933.4	[M+H] ⁺ (protonated molecule)
955.4	[M+Na]+ (sodium adduct)

The molecular weight of **Triricinolein** is 933.4 g/mol .[3][4] Fragmentation in MS/MS can lead to the loss of ricinoleic acid chains.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of triricinolein are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **triricinolein** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:

Number of scans: 16-64

Relaxation delay: 1-2 s

Pulse width: 90°

Spectral width: 0-15 ppm



¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2-5 s

Pulse program: Proton-decoupled

Spectral width: 0-200 ppm

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

- Sample Preparation: Place a small drop of neat triricinolein oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

 Data Processing: Perform a background scan with empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (LC-MS)

- Sample Preparation: Dissolve triricinolein in a suitable solvent such as a mixture of
 isopropanol and acetonitrile to a final concentration of approximately 1 mg/mL.[2] Further
 dilute as necessary for the specific instrument's sensitivity.
- Chromatography:

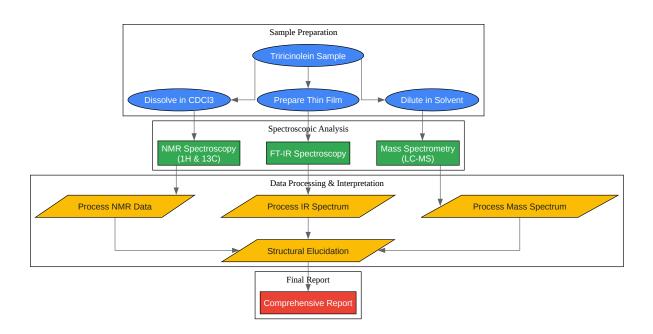


- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium formate to promote ionization.[2]
- Flow Rate: 0.2-0.5 mL/min.[2]
- Injection Volume: 1-10 μL.[2]
- Mass Spectrometry:
 - Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2]
 - Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap.
 - Scan Range: m/z 100-1500.
- Data Processing: The data is analyzed to identify the parent ion and its adducts, as well as any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **triricinolein**.





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Caption: Workflow for the spectroscopic analysis of **Triricinolein**.

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